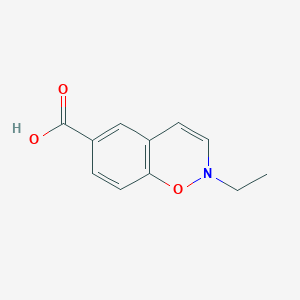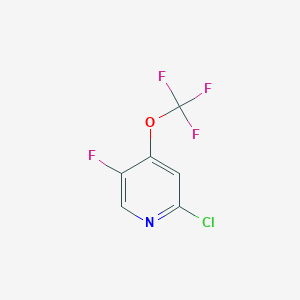
2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as vapor-phase reactions and catalytic processes to ensure high yield and purity. The use of specialized equipment and stringent reaction conditions is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride ions and other nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethoxy)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine is unique due to the combination of its chloro, fluoro, and trifluoromethoxy substituents. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. The presence of multiple fluorine atoms enhances its stability and reactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H2ClF4NO |
|---|---|
Molecular Weight |
215.53 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2ClF4NO/c7-5-1-4(3(8)2-12-5)13-6(9,10)11/h1-2H |
InChI Key |
YIVASZJDFUWMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
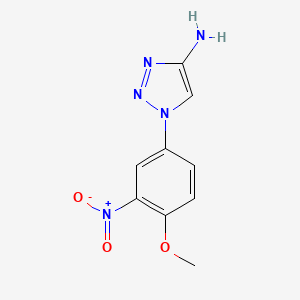

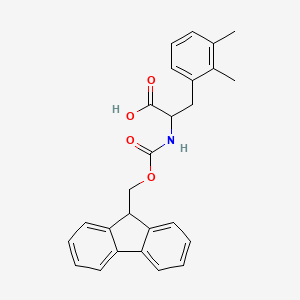
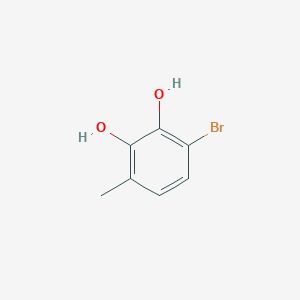
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)
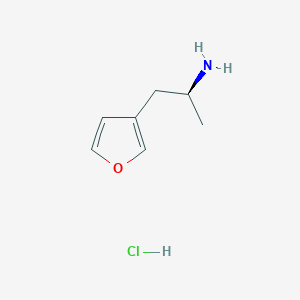


![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
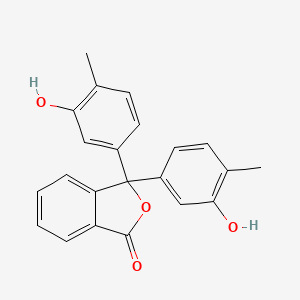

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
